Buchapine deriv.
CAS No.: 18118-29-1
Cat. No.: VC21054931
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18118-29-1 |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
| Standard InChI Key | YADLZLRNLRNTCM-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
| Canonical SMILES | CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Introduction
Chemical Structure and Properties
Buchapine derivatives belong to the quinoline alkaloid family, a class of nitrogen-containing heterocyclic compounds widely distributed in nature. The specific derivative indexed as CAS No. 18118-29-1 has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 18118-29-1 |
| Molecular Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
| Standard InChIKey | YADLZLRNLRNTCM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
This derivative differs structurally from the parent compound buchapine, which has the IUPAC name 3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione and the molecular formula C₁₉H₂₃NO₂ . Despite sharing the same molecular formula, the arrangement of functional groups differs between these compounds, resulting in distinct chemical properties and potentially different biological activities.
Structural Classification and Relationship to Quinoline Alkaloids
Buchapine derivatives are classified under the broader category of quinoline alkaloids. The parent compound buchapine falls within the taxonomic classification of "Organoheterocyclic compounds > Quinolines and derivatives > Quinolones and derivatives > Hydroquinolones" . This classification is significant as quinoline alkaloids constitute an important group of natural and synthetic compounds with diverse biological activities.
The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic system. This structural framework serves as a versatile scaffold for medicinal chemistry, enabling various modifications that can alter the compound's pharmacological properties. Quinoline alkaloids broadly demonstrate significant biological activities, including antitumor, antimalarial, antiparasitic, insecticidal, antibacterial, and antifungal properties .
Physical and Chemical Properties of Related Compounds
To better understand the potential properties of buchapine derivatives, it's valuable to examine the physical and chemical properties of closely related compounds. The parent compound buchapine has the following properties:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 46.20 Ų |
| XlogP | 4.60 |
| Atomic LogP (AlogP) | 4.38 |
| H-Bond Acceptor | 2 |
| H-Bond Donor | 1 |
| Rotatable Bonds | 4 |
These properties suggest that buchapine has moderate lipophilicity (XlogP of 4.60) and a relatively small polar surface area, which could influence its membrane permeability and bioavailability . While specific data for the derivative (CAS No. 18118-29-1) is limited, its structural similarity to buchapine suggests comparable physicochemical properties, though the exact values would need experimental verification.
| Target | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Positive | 100.00% |
| Blood Brain Barrier | Positive | 90.00% |
| Human oral bioavailability | Positive | 64.29% |
| Subcellular localization | Mitochondria | 67.14% |
| OATP1B1 inhibitor | Positive | 91.97% |
| OATP1B3 inhibitor | Positive | 94.07% |
| P-glycoprotein inhibitor | Negative | 87.56% |
| P-glycoprotein substrate | Negative | 84.39% |
Current Research Status and Limitations
Research specifically focusing on buchapine derivatives remains limited, with few detailed studies on their pharmacological properties or therapeutic applications. The current understanding of these compounds is primarily based on their structural relationship to other quinoline alkaloids rather than comprehensive experimental data specific to buchapine derivatives.
The search results indicate that "Given the limited specific data on buchapine derivatives, future research should focus on exploring their pharmacological properties and potential therapeutic applications". This acknowledgment of the research gap highlights the need for more dedicated studies on these compounds.
The broader class of quinoline and quinazoline alkaloids has demonstrated "a broad range of biological activities, including antitumor, antiparasitic and insecticidal, antibacterial and antifungal, cardioprotective, antiviral, anti-inflammatory, hepatoprotective, antioxidant, anti-asthma, antitussive and other activities" . These findings from related compounds suggest potential directions for investigating buchapine derivatives.
Future Research Directions
Several promising research directions for buchapine derivatives emerge from the current state of knowledge:
-
Comprehensive structure-activity relationship (SAR) studies to determine how structural modifications affect biological activity
-
Targeted screening against specific disease models, particularly in areas where quinoline compounds have shown efficacy
-
Development of improved synthetic routes to facilitate access to a wider range of derivatives
-
Detailed pharmacokinetic and toxicological profiling to assess drug-likeness and safety
-
Exploration of potential synergistic effects with established therapeutic agents
As noted in the literature, "The development of new derivatives with enhanced biological activities could lead to novel treatments for various diseases". This highlights the potential value of continued research into buchapine derivatives as candidates for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume